3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid
Description
3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid is a complex organic compound with the molecular formula C17H18N2O4S
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-15(5-4-10-18-16)13-6-8-14(9-7-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBLZUKOOCUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions, followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated piperidine with picolinic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The picolinic acid moiety may facilitate the compound’s entry into cells and its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-sulfonic acid and piperidine-3-carboxylic acid share structural similarities.
Picolinic acid derivatives: Compounds such as 2-picolinic acid and 4-picolinic acid have similar core structures.
Uniqueness
3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid is unique due to the combination of its piperidine, sulfonyl, and picolinic acid moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
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